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Selanylidenecadmium;sulfanylidenecadmium

Cat. No.: B082590
CAS No.: 12626-36-7
M. Wt: 335.9 g/mol
InChI Key: FLKKRQHWJLNAKZ-UHFFFAOYSA-N
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Description

Historical Trajectories in Cadmium Chalcogenide Chemistry and Materials Science

The scientific journey into materials like Selanylidenecadmium;sulfanylidenecadmium is rooted in the broader history of cadmium chalcogenides—a class of compounds that includes cadmium sulfide (B99878) (CdS), cadmium selenide (B1212193) (CdSe), and cadmium telluride (CdTe). Research into these materials began to gain significant traction with the advent of semiconductor physics in the mid-20th century. Initially, bulk crystalline forms of these compounds were investigated for their unique electronic and optical properties.

Cadmium sulfide, known for its photoconductivity, found early applications in photodetectors. Concurrently, the study of cadmium selenide revealed its utility in photoelectric and luminescent applications. The exploration of alloying these binary compounds, for instance by combining CdS and CdSe, emerged from the desire to tailor material properties. Early research demonstrated that by creating solid solutions like cadmium sulfoselenide, it was possible to continuously tune the material's band gap and, consequently, its optical and electrical characteristics. aip.org This capability to engineer properties laid the groundwork for the development of a wide array of applications, from pigments to early forms of electronic devices. naturalpigments.eu

The latter part of the 20th century witnessed a paradigm shift with the rise of nanoscience and nanotechnology. This new era revitalized interest in cadmium chalcogenides, focusing on the synthesis and characterization of these materials at the nanoscale. The discovery that the properties of semiconductor nanocrystals, or quantum dots (QDs), are size-dependent was a monumental breakthrough. rsc.org This quantum confinement effect meant that the color of light emitted by CdSe or CdSSe quantum dots could be precisely controlled by manipulating their size, opening up a vast new landscape for research and applications. rsc.orgnanografi.com

Contemporary Significance and Emerging Research Directions for this compound

In the current scientific landscape, this compound, often in the form of CdSSe alloys or CdSe/CdS core/shell nanostructures, is at the forefront of materials research. Its significance stems from the high degree of control researchers have over its properties, which can be tuned by adjusting the composition (the sulfur-to-selenium ratio) and the morphology (e.g., core/shell structures, nanorods, nanosheets). aip.orgnih.gov

A primary area of contemporary research is in optoelectronics. The tunable band gap of cadmium sulfoselenide across the visible spectrum makes it an ideal material for light-emitting diodes (LEDs) and display technologies. rsc.orgnanografi.com Researchers are actively working on improving the efficiency, stability, and color purity of QD-LEDs based on these materials.

Another significant application area is in photovoltaics. In solar cells, particularly quantum dot sensitized solar cells (QDSSCs), CdSSe can be used as a sensitizer (B1316253) to enhance light absorption. pkusz.edu.cn The ability to tune the band gap allows for the optimization of the solar spectrum absorption. bohrium.com Research is focused on improving the power conversion efficiency and long-term stability of these devices by engineering the interfaces between the different material layers. pkusz.edu.cn

Emerging research directions include the use of these materials in bio-imaging and sensing. nanografi.com When synthesized as quantum dots, their bright and stable fluorescence can be utilized for labeling and tracking biological molecules. Furthermore, the development of complex heterostructures, such as seeded nanorods and tetrapods, offers new avenues for manipulating charge separation and transport, which could lead to advancements in photocatalysis and other energy-related applications. nih.gov

Overview of Theoretical, Synthetic, and Analytical Approaches in this compound Research

The comprehensive study of this compound relies on a triad (B1167595) of theoretical, synthetic, and analytical methodologies.

Theoretical Approaches: Computational modeling, particularly using density functional theory (DFT), plays a crucial role in understanding the electronic and structural properties of these materials. nih.govlboro.ac.uk These theoretical studies allow researchers to predict how changes in composition, crystal structure, and surface chemistry will affect properties like the band gap and charge carrier dynamics. bohrium.comnih.gov Such simulations provide invaluable guidance for experimental design and interpretation of results. For instance, DFT can be used to model the band alignment at heterojunctions in core/shell structures, which is critical for designing efficient optoelectronic devices. lboro.ac.uk

Synthetic Approaches: A variety of synthetic methods have been developed to produce this compound with controlled size, shape, and composition. Colloidal synthesis is a widely used bottom-up approach where precursor chemicals are reacted in a solvent. scientific.net The "hot-injection" technique is a popular colloidal method that allows for the rapid nucleation of nanocrystals, followed by controlled growth, yielding highly monodisperse particles. nih.govwisc.edu Other methods include chemical bath deposition, solvothermal and hydrothermal methods, and vapor-phase techniques for creating thin films and other nanostructures. nih.govnanoient.orgmdpi.com The choice of precursors, surfactants, temperature, and reaction time are all critical parameters that are manipulated to achieve the desired material characteristics. scientific.netaip.org

Analytical Approaches: A suite of advanced analytical techniques is employed to characterize the synthesized materials.

Structural and Morphological Characterization: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the size, shape, and morphology of the nanostructures. aip.org X-ray diffraction (XRD) is employed to determine the crystal structure and phase of the material. aip.orgacs.org

Compositional Analysis: Techniques like energy-dispersive X-ray spectroscopy (EDX) and X-ray photoelectron spectroscopy (XPS) are used to confirm the elemental composition and stoichiometry of the compound. aip.orgacs.org

Optical Characterization: UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental for probing the electronic and optical properties, such as the band gap and emission characteristics. aip.orgaip.org Time-resolved PL measurements can provide insights into the dynamics of charge carriers. nih.gov

These integrated approaches, combining theoretical predictions, controlled synthesis, and detailed characterization, are essential for advancing the fundamental understanding and technological application of this compound.

Data Tables

Table 1: Properties of Cadmium Chalcogenides

CompoundFormulaCrystal StructureBand Gap (Bulk)
Cadmium SulfideCdSWurtzite, Zincblende~2.42 eV
Cadmium SelenideCdSeWurtzite, Zincblende~1.74 eV wikipedia.org
This compound (CdSSe Alloy)CdSxSe1-xWurtziteTunable (1.74 - 2.42 eV) aip.org

Table 2: Common Synthesis and Characterization Techniques

CategoryTechniqueInformation Obtained
SynthesisHot-Injection Colloidal SynthesisMonodisperse nanocrystals with controlled size and shape. nih.govwisc.edu
Vapor TransportNanosheets and other complex nanostructures. nih.gov
Structural/Morphological AnalysisTransmission Electron Microscopy (TEM)Particle size, shape, and crystal lattice imaging. aip.org
X-ray Diffraction (XRD)Crystal structure, phase, and crystallite size. aip.orgacs.org
Atomic Force Microscopy (AFM)Surface topography and roughness of thin films. aip.org
Compositional AnalysisEnergy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and stoichiometry. aip.org
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states. acs.org
Optical AnalysisUV-Vis SpectroscopyAbsorption spectrum and estimation of band gap. aip.org
Photoluminescence (PL) SpectroscopyEmission spectrum, quantum yield, and color purity. aip.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cd2SSe B082590 Selanylidenecadmium;sulfanylidenecadmium CAS No. 12626-36-7

Properties

IUPAC Name

selanylidenecadmium;sulfanylidenecadmium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cd.S.Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKKRQHWJLNAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Cd].[Se]=[Cd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cd2SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry of Selanylidenecadmium;sulfanylidenecadmium

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic structure and bonding characteristics of CdSSe. These methods provide insights into the material's stability, electronic states, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state properties of materials. For CdSSe, DFT calculations have been employed to determine its structural and thermodynamic stability.

Studies have shown that the lattice constants of CdS₁₋ₓSeₓ alloys generally exhibit a linear dependence on the composition 'x', following Vegard's law. researchgate.net The exchange-correlation energy, a key component in DFT calculations, is often described using approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). researchgate.net While LDA tends to underestimate lattice constants and overestimate bulk moduli, GGA provides results that are often in better agreement with experimental data. researchgate.net

The thermodynamic stability of CdSSe alloys has also been a subject of theoretical investigation. Calculations of formation enthalpies for both zinc-blende and wurtzite phases of CdS₁₋ₓSeₓ have indicated that the alloy system is somewhat immiscible and has a tendency to phase separate. researchgate.net However, the influence of lattice vibrations can lower the critical temperature and enhance the solid solubilities of the alloys. researchgate.net The stability of different crystal structures, such as wurtzite and zinc-blende, has been explored, with calculations showing that wurtzite CdSe structures are generally more stable at the nanoscale. semanticscholar.orguokerbala.edu.iqresearchgate.net

Table 1: Calculated Ground State Properties of CdSSe Alloys

Property Computational Method Finding
Lattice Constant FP-LMTO (DFT) with GGA and LDA Linear variation with composition (Vegard's law). researchgate.net
Formation Enthalpy DFT with cluster expansion Positive values, suggesting a tendency for phase separation. researchgate.net
Structural Stability DFT Wurtzite structure is generally more stable for CdSe nanocrystals. semanticscholar.orguokerbala.edu.iqresearchgate.net
Electronic Properties First-principles with GGA+U Band gap decreases as Selenium content increases. nih.gov

Ab Initio Calculations for Electronic States and Excitation Energies

Ab initio calculations, which are based on first principles without empirical parameters, provide a more detailed understanding of the electronic states and excitation energies in CdSSe. These calculations are crucial for predicting the optical and electronic behavior of the material.

First-principles investigations of CdSeₓS₁₋ₓ ternary alloys have revealed that the band gap of the material can be tuned by varying the Se concentration. nih.gov As the doping concentration of Se increases, the valence band moves towards the vacuum level, leading to a narrowing of the band gap. nih.gov The direct band gap of CdSSe alloys decreases with an increasing Se content. researchgate.net

Different computational approaches, such as the GGA+U method, have been used to obtain band gap values that are in closer agreement with experimental results. nih.gov Standard GGA calculations often underestimate the band gap. nih.gov For instance, the band gaps of CdSeₓS₁₋ₓ calculated with the GGA+U method were found to range from 1.67 eV to 2.37 eV, which aligns well with experimental values. nih.gov In contrast, the GGA method yielded values in the range of 1.11–1.36 eV. nih.gov

Time-dependent DFT (TDDFT) calculations have also been employed to estimate the singlet transition energies in CdSe clusters, providing insights into their optical properties. acs.orgnih.gov

Table 2: Calculated Electronic Properties of CdSSe Alloys

Property Computational Method Key Finding
Band Gap First-principles (DFT) Direct band gap that decreases with increasing Se content. researchgate.netnih.gov
Band Gap (GGA+U) First-principles (DFT) Values range from 1.67 eV to 2.37 eV, close to experimental data. nih.gov
Band Gap (GGA) First-principles (DFT) Underestimated values in the range of 1.11–1.36 eV. nih.gov
Valence Band Position First-principles (DFT) Moves towards the vacuum level with increasing Se concentration. nih.gov
Excitation Energies TDDFT Used to estimate singlet transition energies in CdSe clusters. acs.orgnih.gov

Prediction of Spectroscopic Signatures via Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic signatures of CdSSe, such as those observed in Raman and infrared spectroscopy. These predictions are vital for characterizing the material's vibrational properties and composition.

Calculations of phonon dispersion relations provide fundamental insights into the vibrational modes of the crystal lattice. researchgate.net For CdS/CdSe superlattices, these calculations have identified confined transverse acoustic (TA) and transverse optical (TO) vibrational modes. arxiv.org The frequencies of these modes are sensitive to the layer thicknesses and the atomic masses of the constituent elements.

Raman spectroscopy is a powerful experimental technique for probing these vibrational modes. Theoretical modeling of Raman spectra for CdSe/CdS heterostructures has shown the presence of distinct phonon modes associated with the CdSe and CdS components, as well as interface modes. rsc.org For instance, in CdSe/CdS core/crown nanoplatelets, alloy modes are expected around 200 cm⁻¹ (CdSe-like) and 285 cm⁻¹ (CdS-like). rsc.org The composition of ternary alloyed quantum dots like CdSe₁₋ₓTeₓ can be estimated from their Raman spectra. researchgate.net

Molecular Dynamics Simulations for Structural Dynamics and Energetics

Molecular dynamics (MD) simulations offer a way to study the time evolution of atomic positions, providing insights into the structural dynamics, thermodynamics, and phase behavior of materials like CdSSe.

While specific MD simulations for bulk CdSSe are not extensively detailed in the provided context, studies on related systems offer valuable information. For instance, MD simulations have been used to investigate the colloidal stability of CdSe nanoplatelets, revealing the role of solvation forces in their aggregation. acs.orgacs.org These simulations model the interactions between the nanocrystals, ligands, and solvent molecules to understand the forces governing their assembly.

Furthermore, MD simulations are a valuable tool for studying phase transformations under pressure. pnas.orgnih.gov Theoretical calculations in conjunction with experimental data have been used to reconstruct the transformation pathway of CdSe from a wurtzite to a rock-salt structure, highlighting the role of atomic slips. pnas.orgnih.gov

Reaction Pathway Modeling and Mechanistic Elucidation of Transformations Involving Selanylidenecadmium;sulfanylidenecadmium

Understanding the reaction pathways and mechanisms of transformations is crucial for controlling the synthesis and properties of CdSSe. Computational modeling can provide detailed insights into these processes.

Studies on the transformation of colloidal ternary magic-size clusters (MSCs) of CdTeSe have revealed complex reaction pathways. acs.orgnih.gov The transformation from one MSC isomer to another can occur at room temperature and can be influenced by the presence of precursor compounds and surface ligands. acs.orgnih.gov These transformations can proceed through direct intracluster reconfigurations or indirect pathways assisted by precursor compounds. acs.org

While these studies focus on CdTeSe, the principles of ligand-induced isomerization and the role of precursor compounds in directing transformations are likely applicable to the CdSSe system as well. The synthesis of ternary CdSₓSe₁₋ₓ alloy quantum dots has been shown to result in structures with composition-dependent band gaps, and computational modeling can help elucidate the growth mechanisms that lead to these specific compositions and properties. tubitak.gov.trnih.gov

Computational Design Principles for Novel this compound Architectures

Computational chemistry provides a powerful platform for the rational design of novel CdSSe architectures with tailored properties for specific applications. By leveraging the understanding gained from quantum mechanical and molecular dynamics simulations, it is possible to predict the behavior of new structures before they are synthesized.

The ability to tune the band gap of CdSSe by altering its composition is a key design principle. nih.gov First-principles calculations can be used to predict the precise composition required to achieve a desired band gap for applications in optoelectronic devices like solar cells. nih.gov For example, in CdTe solar cells, a CdSeₓS₁₋ₓ window layer with an optimized Se concentration can enhance device performance. nih.gov

Furthermore, computational studies can guide the design of nanostructures with specific properties. The electronic and vibrational properties of CdSe nanocrystals are known to be size-dependent. semanticscholar.orguokerbala.edu.iqresearchgate.net DFT calculations can be used to investigate the stability and electronic structure of different nanocluster geometries, such as spheroids and tubular structures, to identify promising candidates for various applications. acs.org The design of core/shell and other heterostructures, such as CdSe/CdS, can also be informed by computational modeling to control charge carrier localization and enhance photoluminescence quantum yields.

Advanced Synthetic Methodologies for Selanylidenecadmium;sulfanylidenecadmium

Precursor Chemistry and Rational Design for Controlled Synthesis

The rational design of synthetic routes for selanylidenecadmium;sulfanylidenecadmium begins with the careful selection of precursors for cadmium (Cd), sulfur (S), and selenium (Se). The reactivity of these precursors is a critical factor that dictates the kinetics of nucleation and growth, ultimately influencing the size, shape, and composition of the final nanocrystals. acs.org

Commonly used cadmium precursors include organometallic compounds like dimethylcadmium ((CH₃)₂Cd) and metal salts or oxides such as cadmium oxide (CdO), cadmium acetate (Cd(CH₃CO₂)₂), and cadmium perchlorate. nih.govacs.orgacs.orgyoutube.com Selenium and sulfur sources can be elemental (Se/S powder), or reactive species such as trioctylphosphine (B1581425) selenide (B1212193)/sulfide (B99878) (TOPSe/TOPS), bis(trimethylsilyl)sulfide ((TMS)₂S), or gaseous hydrogen selenide/sulfide (H₂Se/H₂S). nih.govacs.orgresearchgate.net

The choice of precursor directly impacts the reaction conditions required. Highly reactive organometallic precursors like dimethylcadmium often allow for lower synthesis temperatures but require stringent air-free handling techniques. youtube.comwikipedia.org In contrast, more stable precursors like CdO require higher temperatures to achieve sufficient reactivity. acs.org The kinetics of precursor conversion is a limiting factor for the rate of nanocrystal nucleation and growth. acs.org For instance, studies on the formation of Cadmium Selenide (CdSe) have shown that the initial rate of precursor conversion can be controlled by the chemical nature of the selenium precursor, which in turn controls the final number and size of the nanocrystals formed. acs.org This principle of tuning precursor reactivity is central to the rational design of synthetic protocols for achieving monodisperse nanocrystals with a specific composition.

Table 1: Common Precursors for this compound Synthesis

Element Precursor Name Formula Common Applications/Characteristics
Cadmium Cadmium Oxide CdO Widely used in colloidal synthesis; requires high temperatures and complexation with ligands like oleic acid. acs.org
Cadmium Cadmium Acetate Cd(CH₃CO₂)₂ A less toxic alternative to organocadmium compounds, used in both colloidal and hydrothermal routes. nih.govacs.org
Cadmium Dimethylcadmium (CH₃)₂Cd Highly reactive organometallic precursor used in early syntheses; enables lower reaction temperatures but is highly toxic and pyrophoric. nih.gov
Selenium Selenium Powder Se Elemental source, often dissolved in a phosphine (B1218219) or amine solvent to form a more reactive precursor solution. acs.orgacs.org
Selenium Trioctylphosphine Selenide TOPSe A common, reactive selenium source prepared by dissolving Se powder in trioctylphosphine (TOP). acs.orgwikipedia.org
Sulfur Thiourea CH₄N₂S A common sulfur source used in solution-phase and solvothermal methods. nih.govnanoient.org

Solution-Phase Approaches for Formation of this compound

Solution-phase synthesis offers a versatile platform for producing this compound with diverse morphologies and controlled properties. These methods can be broadly categorized into solvothermal/hydrothermal routes and colloidal synthesis.

Solvothermal and hydrothermal methods involve chemical reactions in a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. The primary distinction is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents. acs.orgnanoient.org These techniques have been successfully used to synthesize various CdS and CdSe nanostructures, and the principles are directly applicable to the mixed sulfide-selenide alloy.

In a typical hydrothermal synthesis of CdSe nanoparticles, aqueous solutions of a cadmium salt (e.g., cadmium perchlorate) and a selenium source are heated in an autoclave. acs.org The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. By manipulating parameters such as reaction temperature, time, pH, and precursor concentration, the size and morphology of the resulting nanocrystals can be controlled. acs.org For example, hydrothermal methods have been used to produce CdSe microspheres. aip.org

Solvothermal synthesis provides additional control through the choice of organic solvent. Solvents like ethylenediamine and dodecanethiol not only act as the reaction medium but can also serve as capping agents or templates to direct the growth of specific morphologies. acs.org This method has been employed to create complex structures such as 2D ultrathin CdSe nanosheets and self-assembled flower-like CdS nanostructures. electrochemsci.orgchalcogen.ro The reaction temperature in solvothermal synthesis is a key parameter; for instance, in the synthesis of CdSe nanosheets, increasing the temperature was found to enhance the photoelectrochemical activity due to a decrease in nanosheet thickness. electrochemsci.org

Table 2: Examples of Solvothermal/Hydrothermal Synthesis Parameters

Compound Method Precursors Solvent Temperature (°C) Time (h) Resulting Morphology
CdSe Hydrothermal Cadmium Perchlorate, Na₂SeSO₃ Water 200 0.025 Quantum Dots acs.org
CdS Solvothermal Cadmium Acetate, Thiourea Ethylenediamine 160 12 Nanowires acs.org
CdSe Solvothermal Cadmium Chloride, Se Powder Octylamine, Oleylamine 120 17 Ultrathin Nanosheets electrochemsci.org

Colloidal synthesis is the most prevalent method for producing high-quality, monodisperse semiconductor nanocrystals, often called quantum dots (QDs). The "hot-injection" technique is a cornerstone of this approach. azonano.com It involves the rapid injection of one or more precursors into a hot coordinating solvent containing the other precursor(s). acs.org This action creates a rapid supersaturation of monomers, leading to a singular, short burst of nucleation. Following this burst, the monomer concentration drops below the nucleation threshold, and subsequent growth occurs exclusively on the existing nuclei. This temporal separation of nucleation and growth is crucial for achieving a narrow size distribution. symmes.fr

The synthesis is conducted in the presence of surfactant molecules or "capping agents," such as oleic acid (OA), trioctylphosphine oxide (TOPO), or long-chain amines. acs.orgmdpi.com These ligands dynamically bind to the nanocrystal surface, preventing aggregation, controlling growth rates, and providing solubility in various solvents. mdpi.com The choice of capping agent, temperature, and precursor concentration allows for fine-tuning of the final particle size and shape. mdpi.com For the synthesis of this compound alloys, precursors for both sulfur and selenium can be co-injected or introduced sequentially to control the composition and create graded or core/shell structures.

Table 3: Typical Parameters for Hot-Injection Synthesis of CdSe QDs

Cadmium Precursor Selenium Precursor Solvent Capping Ligands Injection Temp (°C) Growth Temp (°C)
CdO Se Powder 1-Octadecene (ODE) Oleic Acid (OA) 250-300 230-280
Cd(CH₃CO₂)₂ TOPSe Trioctylphosphine Oxide (TOPO) TOPO, Alkylphosphonic Acids 300-360 290-320 acs.org

Gas-Phase Synthesis and Deposition Techniques

Gas-phase synthesis methods involve the reaction of volatile precursors in the gas phase to form nanoparticles or deposit thin films. One such technique is the high-temperature pyrolysis of an aerosol. wikipedia.org In this method, an aerosol containing a mixture of volatile cadmium and selenium/sulfur precursors is transported by an inert carrier gas through a high-temperature furnace. Inside the furnace, the precursors decompose and react to form this compound, which can then be collected as a powder or deposited onto a substrate. wikipedia.org

Another approach involves the direct reaction with gaseous reagents. For example, colloidal CdSe nanocrystals have been synthesized by reacting hydrogen selenide (H₂Se) gas with Cd²⁺ ions in an aqueous medium. researchgate.net While less common for producing discrete, monodisperse nanocrystals compared to colloidal methods, gas-phase techniques are highly valuable for creating thin films for large-area electronic and photovoltaic devices. Techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) utilize volatile organometallic precursors to deposit high-quality crystalline films of II-VI semiconductors, including CdS and CdSe, and can be adapted for the deposition of the ternary alloy.

Solid-State Synthesis and High-Temperature Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures. Traditionally, this method consists of grinding together powders of cadmium, sulfur, and selenium compounds and heating them for extended periods to allow for diffusion and reaction to occur. This approach typically yields bulk polycrystalline material. The high temperatures are necessary to provide sufficient thermal energy to overcome the kinetic barriers associated with solid-state diffusion.

A more advanced approach involves the localized induction of a solid-state reaction. For instance, luminescent CdS quantum dots have been successfully synthesized within a solid polymer matrix through laser direct writing. aip.org In this process, a polymer film is doped with a single-source precursor, such as cadmium xanthate, which contains both cadmium and sulfur. Irradiation with a UV laser provides the localized energy to decompose the precursor and induce the formation of CdS nanocrystals directly within the film. aip.org This technique offers a pathway for the direct fabrication of patterned, luminescent structures without the need for solvents or high-temperature furnaces. This principle could be extended to mixed S/Se precursors for the synthesis of this compound.

Post-Synthetic Modification and Surface Functionalization Strategies

The properties of as-synthesized this compound nanocrystals are heavily influenced by their surface chemistry. Post-synthetic modifications are often performed to passivate surface defects, enhance photoluminescence quantum yields, and alter solubility for specific applications. nih.gov

A primary strategy for enhancing optical properties is the growth of an inorganic shell of a wider bandgap semiconductor, such as Zinc Sulfide (ZnS) or Cadmium Sulfide (CdS), onto a CdSe core. nih.govacs.org This creates a core/shell heterostructure (e.g., CdSe/CdS) that confines the electron-hole pair within the core, away from surface trap states that lead to non-radiative recombination. nih.gov This passivation significantly increases the photoluminescence quantum yield and improves the material's stability. The shell is typically grown by introducing precursors for the shell material (e.g., diethylzinc and (TMS)₂S for a ZnS shell) at a moderate temperature after the core synthesis is complete. acs.org

Another crucial modification is surface ligand exchange. Nanocrystals produced via colloidal synthesis are typically capped with hydrophobic ligands (e.g., TOPO, oleic acid), making them soluble only in non-polar organic solvents. nih.gov For applications in biology or aqueous systems, these native ligands must be replaced. This can be achieved by introducing new ligands that have a stronger affinity for the nanocrystal surface and possess hydrophilic functional groups. For example, polymers such as Poly(N,N-dimethylaminoethyl methacrylate) (PDMA) have been used to replace native ligands on CdSe surfaces. instras.com Covalent coupling chemistries, such as using ethyl(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), can also be employed to attach molecules with amine groups to nanocrystals that have carboxyl groups on their surface. researchgate.net

Table 4: Common Post-Synthetic Modification Strategies

Modification Type Purpose Example Reagents/Method Effect on Nanocrystal
Inorganic Shell Growth Enhance photoluminescence, improve stability. Growth of a ZnS or CdS shell on a CdSe core using precursors like diethylzinc and (TMS)₂S. acs.org Increased quantum yield, enhanced photostability. nih.gov
Ligand Exchange Modify solubility (e.g., for water dispersibility), add functionality. Replacing TOPO/oleic acid with thiol-containing molecules or hydrophilic polymers. nih.govinstras.com Alters solvent compatibility, enables conjugation to biomolecules.
Covalent Coupling Attach specific functional molecules. Using EDC/NHS chemistry to link amine-containing molecules to carboxylated surfaces. researchgate.net Creates a stable, covalent bond for specific functionalization.

Exploration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound nanoparticles is a critical step towards sustainable nanotechnology. These methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on several key areas: the use of aqueous-based and biocompatible solvents, the employment of biological entities for synthesis, and the application of energy-efficient reaction conditions such as microwave-assisted and room-temperature synthesis.

One of the primary approaches in the green synthesis of CdSSe is the utilization of aqueous media, which circumvents the need for toxic and high-boiling-point organic solvents commonly used in traditional organometallic routes. An exemplary one-pot aqueous phase synthesis allows for the formation of CdSSe quantum dots with tunable compositions. In such a method, cadmium salts are reacted with a mixture of sulfur and selenium precursors in water, often in the presence of capping agents that control nanocrystal growth and provide colloidal stability.

Biogenic synthesis represents another significant advancement in green chemistry applications for CdSSe. This approach utilizes biological systems, such as plant extracts, microorganisms, and biomolecules, to mediate the synthesis of nanoparticles. Plant extracts, rich in phytochemicals like polyphenols, flavonoids, and alkaloids, can act as both reducing and capping agents, offering a cost-effective and eco-friendly route to nanoparticle formation. For instance, extracts from tea leaves (Camellia sinensis) have been successfully employed in the green synthesis of cadmium sulfide quantum dots, a methodology that can be extended to the ternary CdSSe system. acs.org Similarly, proteins such as bovine serum albumin (BSA) have been shown to mediate the synthesis of CdSe quantum dots, where the protein acts as a stabilizing agent, controlling the size and morphology of the resulting nanoparticles.

Energy efficiency is a cornerstone of green chemistry, and to this end, microwave-assisted synthesis has emerged as a promising technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter synthesis times and reduced energy consumption compared to conventional heating methods. This technique has been effectively used for the rapid synthesis of CdSe and core/shell CdSe/CdS nanoparticles, demonstrating its potential for the efficient production of CdSSe alloys. rsc.org Furthermore, developing synthetic routes that can proceed at room temperature offers substantial energy savings and simplifies the experimental setup. Room-temperature synthesis of CdSe quantum platelets has been demonstrated, indicating the feasibility of low-temperature routes for crystalline nanoparticle formation.

The following tables provide a comparative overview of various green synthetic methodologies for CdSSe and its constituent binary compounds, highlighting key experimental parameters and the properties of the resulting nanomaterials.

Table 1: Green Synthetic Approaches for CdSSe and Related Nanocrystals

Synthesis Method Precursors Solvent/Medium Capping Agent Reaction Conditions Resulting Nanomaterial Reference
One-Pot Aqueous Synthesis CdCl₂, Na₂SO₃, Se powder Water 3-Mercaptopropionic acid 100°C, Reflux CdSSe alloy quantum dots N/A
Plant Extract-Mediated CdSO₄, Na₂S Water Tea Leaf (Camellia sinensis) Extract Room Temperature, Incubation CdS quantum dots acs.org
Protein-Mediated Cd²⁺, Se²⁻ Water Bovine Serum Albumin (BSA) Room Temperature CdSe quantum dots N/A
Microwave-Assisted Cd(CH₃COO)₂, SeO₂ 1-Octadecene Oleic acid 240°C, 5-10 min CdSe quantum dots N/A
Room Temperature Synthesis Cd(OAc)₂, Selenourea di-n-octylamine N/A 20-25°C CdSe quantum platelets acs.org

Table 2: Detailed Research Findings on Green Synthesis of CdSSe Nanoparticles

Finding Methodology Key Parameters Outcome Significance
Tunable Alloy Composition One-pot aqueous synthesis Varied S/Se precursor ratio Systematic shift in absorption and emission spectra Demonstrates precise control over the optical properties of CdSSe through a green synthetic route.
Biocompatible Capping Protein-mediated synthesis using BSA Use of a natural biomolecule as a stabilizer Formation of water-soluble and stable CdSe quantum dots Opens avenues for biomedical applications of the resulting nanoparticles due to their enhanced biocompatibility.
Rapid Synthesis Microwave-assisted synthesis Short reaction times (minutes) High-quality CdSe/CdS/ZnS core/shell/shell quantum dots with high quantum yield Highlights the potential for energy-efficient and scalable production of complex chalcogenide nanostructures. rsc.org

Structural Elucidation and Advanced Characterization of Selanylidenecadmium;sulfanylidenecadmium

X-ray Diffraction Techniques for Crystalline and Amorphous Structures

X-ray diffraction (XRD) is a fundamental and powerful technique for probing the atomic structure of crystalline and amorphous materials. By analyzing the way a material scatters incident X-rays, detailed information about the arrangement of atoms, crystal phases, and structural parameters can be obtained.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of the atomic arrangement within a crystalline solid. For selanylidenecadmium;sulfanylidenecadmium, growing sufficiently large single crystals for conventional SC-XRD can be challenging. However, studies on single-crystal nanostructures, such as nanosaws, have provided critical insights. These analyses have confirmed that CdSSe often crystallizes in the wurtzite structure. acs.org The wurtzite structure is hexagonal and is described by alternating planes of four-fold coordinated cadmium (Cd²⁺) and a combination of sulfur (S²⁻) and selenium (Se²⁻) ions, stacked along the c-axis. acs.org This stacking results in polar surfaces, with one end terminating in cadmium and the other in the chalcogenide ions. acs.org

Powder X-ray diffraction (PXRD) is more commonly employed for the characterization of polycrystalline or nanocrystalline this compound. The resulting diffraction pattern, a plot of scattered intensity versus the scattering angle (2θ), serves as a fingerprint for the material's crystal structure.

PXRD studies on CdSSe materials consistently identify the hexagonal wurtzite structure as the predominant phase. updatepublishing.comresearchgate.net However, the cubic zinc-blende phase can also be present, sometimes coexisting with the wurtzite phase, particularly in nanoparticles. researchgate.net The positions of the diffraction peaks are used to calculate the lattice parameters ('a' and 'c' for the hexagonal system), while the broadening of the peaks can be used to estimate the average crystallite size using the Scherrer equation. updatepublishing.com

For materials with significant disorder or at the nanoscale, conventional XRD may not fully capture the structural details. In such cases, Pair Distribution Function (PDF) analysis of the total X-ray scattering data is a powerful tool. The PDF provides information about the distribution of distances between pairs of atoms, offering a more localized view of the structure. aps.orgrsc.org PDF analysis has been instrumental in studying the structure of CdSSe nanoparticles, revealing details such as extensive stacking faults within the wurtzite structure and size-dependent strain effects. aps.orgresearchgate.net For ultrasmall nanoparticles (smaller than 2 nm), PDF analysis has shown that the structure can be significantly modified from that of larger particles and the bulk material. rsc.orgresearchgate.net

Parameter Description Typical Findings for CdSSe References
Crystal StructureThe geometric arrangement of atoms in the crystal.Predominantly hexagonal (wurtzite), with occasional cubic (zinc-blende) phases. updatepublishing.comresearchgate.net
Lattice ParametersThe dimensions of the unit cell.For hexagonal CdSe, typical values are a ≈ 4.3 Å and c ≈ 7.0 Å. These can vary with the S/Se ratio. researchgate.net
Crystallite SizeThe size of coherently scattering crystalline domains.Can be estimated from peak broadening; often in the nanometer range for synthesized nanoparticles. updatepublishing.com
Stacking FaultsInterruptions in the regular stacking sequence of atomic planes.Common in wurtzite CdSSe nanoparticles, with densities that can be estimated from PDF analysis. aps.orgresearchgate.net
Local StructureThe arrangement of atoms in the immediate vicinity of a reference atom.PDF analysis reveals bond length distributions and deviations from the average crystal structure. aps.orgrsc.org

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy techniques offer direct visualization of the material's morphology and atomic structure with high spatial resolution, providing complementary information to diffraction methods.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique that allows for the direct imaging of the crystallographic structure of a sample at the atomic scale. wikipedia.org In the study of this compound, HRTEM has been crucial for visualizing the crystal lattice of individual nanostructures like nanowires and quantum dots. oup.comaip.org These images can confirm the single-crystal nature of these nanomaterials, identify their growth direction, and reveal the presence of defects such as stacking faults. oup.com The ability to directly see the atomic planes provides unambiguous evidence of the crystalline quality and structure.

Technique Information Obtained Key Findings for CdSSe References
HRTEMAtomic-resolution images of the crystal lattice, identification of crystal structure and defects.Confirmed single-crystal nature of nanowires and quantum dots, visualization of lattice fringes and stacking faults. oup.comaip.org
SEMSurface morphology, particle size and shape, and topography of films.Observation of spherical nanoparticles, agglomerates, nanorods, and nanowires. Surface texture of thin films. oup.comupdatepublishing.comdavidpublisher.comsemanticscholar.org

Vibrational Spectroscopy for Bond Analysis and Local Structure

Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, probe the vibrational modes of atoms within a material. These vibrations are sensitive to the chemical bonds, crystal structure, and local atomic environment, providing valuable insights into the material's composition and structural integrity.

Raman spectroscopy of this compound is characterized by the presence of longitudinal optical (LO) phonon modes. nih.govresearchgate.net The position and shape of these Raman peaks are sensitive to the composition (the S/Se ratio), crystal size, and strain. researchgate.netacs.org In nanocrystals, quantum confinement effects can lead to a shift and asymmetric broadening of the LO phonon peak. nih.gov The presence of a high-frequency shoulder on the LO peak has been a subject of study, with some research suggesting it originates from the stretching vibration of a defective, 2-fold coordinated selenium atom. acs.org

Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for investigating the vibrational properties of CdSSe. The FTIR spectrum can confirm the formation of the Cd-Se bond, with characteristic absorption peaks typically observed in the far-infrared region. nih.govresearchgate.net FTIR is also sensitive to the presence of organic ligands or other surface species, which can be identified by their characteristic vibrational bands. researchgate.net

Technique Vibrational Mode Probed Typical Wavenumber (cm⁻¹) Structural Information Gained References
Raman SpectroscopyLongitudinal Optical (LO) Phonon~210 cm⁻¹ for CdSeComposition, crystal size, strain, and defects. nih.govresearchgate.net
FTIR SpectroscopyCd-Se Stretching400 - 700 cm⁻¹Confirmation of Cd-Se bond formation, presence of surface functional groups. nih.govresearchgate.net

Raman Spectroscopy for Phonon Modes and Chemical Environment

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes (phonons) of a material, which provides insights into its crystal structure, composition, and lattice dynamics. In the case of CdSSe alloys, Raman spectra typically exhibit a "two-mode" behavior, meaning that vibrational modes corresponding to both the CdS and CdSe parent compounds are simultaneously present.

The most prominent features in the Raman spectra of CdSSe are the longitudinal optical (LO) phonon modes. A CdS-like LO mode and a CdSe-like LO mode are observed, and their respective peak positions and relative intensities correlate directly with the molar fraction of sulfur and selenium in the alloy. As the sulfur content (x in CdSₓSe₁₋ₓ) increases, the CdS-like LO peak becomes more intense and shifts to a higher wavenumber, while the CdSe-like LO peak diminishes in intensity and shifts to a lower wavenumber. This two-mode behavior confirms that the sulfur and selenium atoms are incorporated into the cadmium sublattice, forming a solid solution. The precise frequencies of these phonon modes are sensitive to lattice strain and crystal quality.

Table 1: Representative Raman Phonon Modes for CdSSe and Parent Compounds
Vibrational ModeCdSe-like LO₁ (cm⁻¹)CdS-like LO₂ (cm⁻¹)
Pure CdSe~210-
CdS₀.₅Se₀.₅~205~290
Pure CdS-~300-305

Infrared (IR) Absorption Spectroscopy for Molecular Vibrations

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the molecular dipole moment. libretexts.orgthermofisher.com For ionic semiconductors like CdSSe, IR spectroscopy can identify the frequencies of both transverse optical (TO) and longitudinal optical (LO) phonons. The interaction of infrared radiation with the crystal lattice provides critical information about the bonding environment and dielectric properties of the material.

In CdSSe, the IR absorption spectrum is expected to show features related to both Cd-S and Cd-Se bond vibrations. The experimental IR transmission spectrum of nanocrystals often exhibits a broad minimum located between the frequencies of the TO and LO optical phonons of the bulk crystals. researchgate.net The precise frequencies can be influenced by factors such as particle size, shape, and the surrounding dielectric medium, which is explained by the dipole-dipole interaction between quantum dots. researchgate.net Analysis of these absorption bands allows for the characterization of the alloy's composition and structural integrity.

Table 2: Typical Infrared Phonon Frequencies for Parent Compounds
CompoundTO Phonon Mode (cm⁻¹)LO Phonon Mode (cm⁻¹)
CdSe~170-175~210
CdS~235-242~300-305

Electronic Spectroscopy for Band Structure and Optoelectronic Transitions

Electronic spectroscopy techniques are fundamental for determining the electronic structure, including the band gap and energy levels, which govern the optoelectronic properties of CdSSe.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is the primary method for determining the optical band gap of semiconductor materials. acs.org When a photon with energy equal to or greater than the band gap is absorbed, an electron is promoted from the valence band to the conduction band. acs.org For CdSSe, the key feature is the tunability of its band gap. The band gap energy of the CdSₓSe₁₋ₓ alloy can be continuously adjusted between that of pure CdS (approximately 2.42 eV) and pure CdSe (approximately 1.74 eV) by varying the sulfur-to-selenium ratio (x). mdpi.com

An optical absorption study shows that the maximum light absorption shifts to longer wavelengths as the selenium content increases. mdpi.com This corresponds to a decrease in the optical band gap energy. mdpi.com Analysis of the absorption edge, often through a Tauc plot, reveals the value of the band gap and indicates whether the transition is direct or indirect. For CdSSe, the transition is of the direct allowed type. mdpi.com

Table 3: Composition-Dependent Band Gap of CdSₓSe₁₋ₓ
Composition (x)Approximate Band Gap (eV)Corresponding Absorption Edge (nm)
0 (Pure CdSe)1.74712
0.5~2.08~596
1 (Pure CdS)2.42512

Photoluminescence and Luminescence Decay Spectroscopy

Photoluminescence (PL) spectroscopy measures the light emitted from a material after it has absorbed photons. For CdSSe, the PL emission peak is directly related to its band gap energy. Consequently, the emission color can be tuned across the visible spectrum, from green-blue for sulfur-rich compositions to red for selenium-rich compositions, by adjusting the S/Se ratio. brown.edu The full width at half-maximum (FWHM) of the PL peak is an indicator of the material's homogeneity and crystalline quality, with narrower peaks suggesting a more uniform size and composition distribution. nih.gov

Luminescence decay spectroscopy measures the time it takes for the photoluminescence to decay after excitation, known as the fluorescence lifetime. This provides insight into the recombination dynamics of electron-hole pairs. For CdSSe nanocrystals, lifetimes are typically in the nanosecond range. nih.gov Longer lifetimes are often associated with better surface passivation, as surface defects can act as non-radiative recombination centers, quenching the luminescence and shortening the decay time. nih.gov

Table 4: Representative Photoluminescence Properties of CdSSe
PropertyTypical Value Range
Emission Wavelength~500 nm (S-rich) to ~710 nm (Se-rich)
Fluorescence Lifetime10 - 90 ns (highly dependent on synthesis and surface chemistry)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cadmium and Chalcogenide Nuclei

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local chemical environment of specific nuclei. For CdSSe, NMR studies typically focus on the spin-½ nuclei ¹¹³Cd and ⁷⁷Se. These analyses provide detailed information about the coordination, bonding, and distribution of atoms within the alloyed structure that is often inaccessible by other techniques.

¹¹³Cd NMR is particularly informative for CdSSe alloys. The chemical shift of ¹¹³Cd is highly sensitive to the nature of the atoms it is bonded to. Studies have demonstrated a linear correlation between the ¹¹³Cd NMR chemical shift and the sulfur content in CdSₓSe₁₋ₓ. As sulfur, which is more electronegative than selenium, replaces selenium in the coordination sphere of a cadmium atom, the ¹¹³Cd signal shifts to a higher frequency (downfield). This relationship allows for a precise determination of the alloy's composition. ⁷⁷Se NMR can distinguish between selenium atoms in the core of a nanocrystal versus those on the surface, which experience different chemical environments.

Table 5: Solid-State NMR Chemical Shifts for Nuclei in CdSSe
NucleusEnvironmentTypical Chemical Shift (ppm)
¹¹³CdCdS (4 S neighbors)~700
CdSe (4 Se neighbors)~530
⁷⁷SeCore/Sub-surface-528 to -619
SurfaceVariable, depends on ligands

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For CdSSe, XPS is used to confirm the presence and quantify the relative amounts of cadmium, sulfur, and selenium on the material's surface. It is also crucial for verifying the oxidation states of the constituent elements.

High-resolution XPS spectra are recorded for the core levels of each element. For CdSSe, the relevant peaks are Cd 3d, S 2p, and Se 3d. The binding energies of these core levels are characteristic of the elements and their oxidation states. In CdSSe, cadmium is expected to be in the +2 oxidation state (Cd²⁺), while sulfur and selenium are in the -2 oxidation state (S²⁻ and Se²⁻). Any deviation from these characteristic binding energies or the appearance of additional peaks could indicate surface oxidation or the presence of other chemical species.

Table 6: Typical XPS Core Level Binding Energies for CdSSe
Core LevelSpin-Orbit ComponentsApproximate Binding Energy (eV)Inferred Oxidation State
Cd 3dCd 3d₅/₂~405.2Cd²⁺
Cd 3d₃/₂~412.0
S 2pS 2p₃/₂~161.0 - 161.6S²⁻
S 2p₁/₂~162.2 - 162.7
Se 3dSe 3d₅/₂~54.0Se²⁻
Se 3d₃/₂~55.3

Advanced Spectroscopic Probes for Defect Chemistry and Non-Stoichiometry in this compound

The optoelectronic properties of this compound (CdSSe) are profoundly influenced by the presence of intrinsic and extrinsic defects, as well as deviations from ideal stoichiometry. Advanced spectroscopic techniques are crucial for identifying and characterizing these imperfections, which include vacancies, interstitials, and substitutional impurities. These methods provide insights into the electronic structure and local atomic environment of defects, which are essential for controlling and optimizing the material's performance in various applications.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate electronic transitions and defect states within a semiconductor. In CdSSe, PL spectra typically exhibit two main features: a sharp, near-band-edge (NBE) emission corresponding to the recombination of excitons, and a broad, lower-energy band associated with deep-level defects.

The NBE emission energy can be tuned by varying the sulfur-to-selenium ratio, shifting from the CdS band gap (approximately 2.43 eV) to the CdSe band gap (approximately 1.74 eV). aip.org The broad defect-related emission is often attributed to radiative recombination involving charge carriers trapped at defect sites, such as cadmium vacancies (VCd), selenium vacancies (VSe), sulfur vacancies (VS), and their complexes. doi.org

For instance, in the constituent binary compound cadmium selenide (B1212193), a broad emission band around 580 nm is often observed and attributed to defect-state emission. nih.gov The intensity and position of this defect band can be influenced by synthesis conditions and post-synthesis treatments. In cadmium sulfo-selenide solid solutions, the ionization energy of sensitizing center acceptors, which are a type of defect, shows an abrupt decrease from approximately 1 eV (characteristic of CdS) to about 0.6 eV (characteristic of CdSe) as the selenium content increases to between 30% and 50%. scilit.com

Photoluminescence Emission Peaks in CdSxSe1-x and Related Compounds

CompoundEmission TypePeak Wavelength (nm)Corresponding Energy (eV)Attributed Defect/Transition
CdSeBand-Edge~450~2.76Excitonic Recombination
CdSeDefect-State~580~2.14Surface Defects, Vacancies
CdSBand-Edge~511~2.43Excitonic Recombination
CdSxSe1-xBand-Edge511 - 6782.43 - 1.83Tunable Excitonic Recombination
CdSxSe1-xDefect-StateBroad emission at lower energies than the band-edge, dependent on composition and defect concentration.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to crystal structure, composition, and the presence of defects. In CdSSe alloys, the Raman spectra typically exhibit a two-mode behavior, with distinct longitudinal optical (LO) phonon peaks corresponding to CdS-like and CdSe-like vibrations.

The frequencies of these LO modes shift with the composition of the alloy. The CdS-like LO mode is observed around 300 cm-1, while the CdSe-like LO mode appears around 200 cm-1. tu-chemnitz.deresearchgate.net Deviations from the expected peak positions and the appearance of additional spectral features can indicate non-stoichiometry, strain, and the presence of defects. For example, a weak feature near 500 cm-1 has been observed in CdS/CdSe nanostructures, which is often associated with the formation of a CdSSe alloy. researchgate.net Furthermore, the analysis of phonon mode broadening and asymmetry can provide qualitative information about the crystal quality and defect density.

Raman Scattering Peaks in CdSSe and Constituent Compounds

Compound/ModeRaman Shift (cm-1)Assignment
CdSe~207LO Phonon
CdS~300LO Phonon
CdSSe Alloy~200-210CdSe-like LO Phonon
CdSSe Alloy~290-300CdS-like LO Phonon
CdSSe Alloy~500Possible Alloy or Second-Order Mode

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of CdSSe, XPS is employed to determine the S/Se ratio and to identify the chemical states of cadmium, sulfur, and selenium, which can be altered by the presence of defects.

For instance, the formation of cadmium vacancies (VCd) can lead to changes in the chemical environment of the neighboring sulfur and selenium atoms, resulting in shifts in their respective core-level binding energies. Similarly, the presence of oxygen-related defects or surface oxidation can be identified by the O 1s core level spectrum. In CdSxSe1-x, it has been observed that the binding energy of selenium increases with a higher sulfur content, as sulfur is more electronegative and withdraws more electron density from the surrounding atoms. aip.org

Representative XPS Binding Energies for CdSSe and Related Compounds

ElementCore LevelBinding Energy (eV)Notes
Cadmium (Cd)3d5/2~405Can shift with changes in the local chemical environment.
Sulfur (S)2p3/2~161-162Sensitive to the formation of sulfates or other sulfur species.
Selenium (Se)3d5/2~54Binding energy increases with increasing sulfur content in CdSSe.
Oxygen (O)1s~530-532Indicative of surface oxidation or oxygen-related defects.

Deep-Level Transient Spectroscopy (DLTS)

Deep-Level Transient Spectroscopy (DLTS) is a powerful technique for characterizing electrically active defects (traps) in semiconductors. wikipedia.org It measures the transient capacitance or current of a diode structure as a function of temperature to determine the energy levels, capture cross-sections, and concentrations of deep-level defects.

Reactivity and Mechanistic Studies of Selanylidenecadmium;sulfanylidenecadmium

Fundamental Reaction Pathways and Intermediate Species Characterization

The formation of cadmium sulfoselenide typically involves the co-precipitation of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), followed by a calcination (roasting) step. wikipedia.orgatamanchemicals.com This process creates the mixed crystal structure. The fundamental reactions can be understood by examining the synthesis mechanisms of the constituent binary compounds, CdSe and CdS.

Similarly, the formation of CdS involves reacting a cadmium salt with a sulfur source. wikipedia.orgiwaponline.com In the synthesis of CdSSe, both sulfur and selenium precursors are introduced to react with the cadmium precursor. The ratio of sulfur to selenium in the precursor mixture largely determines the final stoichiometry of the CdSₓSe₁₋ₓ alloy. During the synthesis of CdSSe magic-size clusters from mixtures of CdSe and CdS samples, it has been proposed that clusters from the CdSe sample react with CdS monomers. researchgate.net This monomer substitution reaction can proceed continuously, allowing for the formation of CdSSe clusters with tunable compositions. researchgate.net

Characterization of intermediate species in these complex, high-temperature syntheses is challenging. However, studies combining experimental techniques and density functional theory (DFT) calculations have provided insights into transient species like the acyloxytrialkylphosphonium intermediate in CdSe synthesis. acs.orgnih.gov

Table 1: Key Intermediates in Cadmium Chalcogenide Synthesis

Precursor System Identified Intermediate Species Role in Reaction
Cadmium carboxylate + Trialkylphosphine selenide Acyloxytrialkylphosphonium Forms upon nucleophilic attack; precursor to CdSe monomer formation. acs.orgnih.gov
Cadmium carboxylate + Trimethylphosphine selenide + Alcohol Alkoxytrimethylphosphonium Product formed from the acyloxy intermediate in the presence of alcohol. acs.orgnih.gov

Surface Reactivity and Interface Chemistry of Selanylidenecadmium;sulfanylidenecadmium

The surface of CdSSe nanomaterials is a critical determinant of their physical and chemical properties. The surface is typically non-stoichiometric, often featuring an excess of cadmium ions. acs.org These surface cadmium atoms are undercoordinated compared to the bulk and serve as primary binding sites for passivating ligands. rsc.org The surface structure can be complex, with different crystal facets exhibiting varying reactivities. nih.gov

The presence of both sulfur and selenium introduces heterogeneity to the surface. Surface defects, such as chalcogen (sulfur or selenium) vacancies, are common and play a crucial role in the material's electronic and chemical properties. rsc.org For instance, in CdS quantum dots, sulfur vacancy sites on the surface act as electron trap sites, influencing the photoluminescence properties. rsc.org It is expected that similar vacancy defects exist on CdSSe surfaces, impacting their reactivity.

The interface between CdSSe and other materials is central to its application in devices like solar cells. Studies on the CdSe-TiO₂ interface have shown that the method of deposition and the presence of linker molecules significantly affect the rate of electron transfer from the CdSe quantum dot to the TiO₂ substrate. acs.org Direct deposition results in the fastest electron transfer, while the use of linker molecules can mediate this process. acs.org The surface chemistry of the CdSSe nanocrystal, including the nature of its passivating ligands, plays a vital role in these interfacial charge transfer dynamics. acs.orgacs.org

In CdS nanocrystals prepared in dimethyl sulfoxide (B87167) (DMSO), the surface has been shown to contain multiple types of binding sites, including adsorbed acetate, oxygen-bound DMSO, and hydroxyl ions, highlighting the complex interactions that can occur at the nanoparticle surface. exlibrisgroup.com

Ligand Interaction and Exchange Dynamics on this compound Surfaces

As-synthesized CdSSe nanocrystals are typically coated with a layer of organic ligands that provide colloidal stability and passivate surface electronic states. rsc.orgmdpi.com These native ligands, often long-chain fatty acids or phosphonates, can be exchanged for other molecules to tune the material's properties, such as solubility or electronic coupling to other materials. unc.edu

Ligand exchange reactions on the surface of cadmium chalcogenide nanocrystals have been extensively studied. unc.eduacs.orgresearchgate.net The dynamics of these exchanges depend on the nature of both the incoming and the native ligands. Ligands are often classified by their binding type: L-type (neutral, dative donors), X-type (anionic), and Z-type (Lewis acids). bohrium.comwustl.edu

Studies on oleate-capped CdSe nanocrystals have quantified the exchange equilibria. unc.eduacs.orgresearchgate.net For example, exchange with another carboxylic acid, undec-10-enoic acid, is an equilibrium process. unc.eduacs.org In contrast, ligands with stronger anchoring groups like phosphonic acids and thiols can irreversibly displace the native oleate (B1233923) ligands. unc.eduacs.org These stronger interactions can even alter the surface of the nanocrystal by displacing Cd(oleate)₂ complexes. unc.eduacs.orgresearchgate.net

The binding of ligands is influenced by the coordination number of the surface metal atoms; ligands exhibit higher mobility on facets with low-coordinated cadmium atoms. rsc.org The exchange process can be quite nuanced. For instance, displacing alkylphosphonate ligands (an X-type ligand bound to surface Cd²⁺) with a thiol requires the presence of a base to deprotonate the thiol, allowing it to form a Cd²⁺-thiolate bond and displace the phosphonate. acs.org

Table 2: Ligand Exchange Reactions on Cadmium Chalcogenide Nanocrystal Surfaces

Native Ligand Incoming Ligand Exchange Type Outcome
Oleate (Carboxylate) Undec-10-enoic acid (Carboxylate) Equilibrium Reversible exchange between surface-bound ligands. unc.eduacs.org
Oleate (Carboxylate) Phosphonic acid Irreversible Displaces oleate and can alter surface metal atoms. unc.eduacs.org
Oleate (Carboxylate) Thiol Irreversible Displaces oleate and can alter surface metal atoms. unc.eduacs.org
Octadecylphosphonate Thiol Base-mediated Requires a base like triethylamine (B128534) to deprotonate the thiol for displacement to occur. acs.org

Stability and Degradation Mechanisms under Various Chemical Environments

The stability of CdSSe is a critical factor for its long-term performance in any application. Like its binary constituents, CdSSe is susceptible to degradation, particularly photocorrosion and photo-oxidation, when exposed to light and an oxidizing environment. rice.eduscispace.com

Under illumination, electron-hole pairs are generated. In the absence of an efficient hole scavenger, the photogenerated holes can oxidize the chalcogenide ions (S²⁻ or Se²⁻) of the crystal lattice itself, leading to the breakdown of the material. scispace.com This process is a significant limitation for the use of CdSSe in photocatalysis. rice.edu The presence of oxygen can exacerbate this degradation. Photoinduced processes in CdSe/ZnS quantum dots are enhanced in the presence of oxygen, leading to a quenching of luminescence and photodegradation of the material. researchgate.net

The chemical environment also plays a significant role in stability. Geochemical modeling shows that the stability of cadmium selenide is highly sensitive to the redox potential and pH of the surrounding medium. researchgate.net In oxidizing conditions (redox potential > 150 mV), CdSe is thermodynamically unstable and dissolves as selenide is oxidized to higher oxidation states like Se(0), Se(IV), and Se(VI). researchgate.net Similarly, CdS can be dissolved in acidic solutions. wikipedia.org

Physical degradation can also occur under intense energy exposure. Studies on Cd(S,Se) pigments subjected to pulsed laser irradiation showed an effusion of sulfur from the crystal lattice and a significant decrease in the average crystallite size, causing the color to darken. researchgate.net This indicates a breakdown of the material's structure under high-energy conditions. Encapsulating the CdSSe core with a more stable, wider bandgap semiconductor shell, such as ZnS, is a common strategy to improve photostability and chemical stability by physically isolating the core from the surrounding environment. nih.govresearchgate.net

Role of this compound in Catalytic Processes

Cadmium sulfoselenide and its related materials have demonstrated significant potential as photocatalysts, capable of driving chemical reactions using light energy. bohrium.comresearchgate.net Their ability to absorb visible light makes them attractive for solar-driven applications, such as the degradation of environmental pollutants and the production of hydrogen. researchgate.netandrews.edu

The photocatalytic mechanism of CdSSe is initiated by the absorption of a photon with energy greater than its bandgap, creating an electron-hole (e⁻-h⁺) pair. uitm.edu.mynih.gov These charge carriers can then migrate to the semiconductor's surface to participate in redox reactions.

Oxidation Pathway : The photogenerated holes (h⁺) are powerful oxidizing agents. They can directly oxidize adsorbed organic molecules or react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). nih.gov These radicals are strong, non-selective oxidants that can break down a wide range of organic pollutants. nih.gov

Reduction Pathway : The photogenerated electrons (e⁻) in the conduction band are reducing agents. They can be transferred to an electron acceptor, such as adsorbed oxygen molecules, to form superoxide (B77818) radical anions (•O₂⁻). These species can also contribute to the degradation of pollutants. iwaponline.com In the context of hydrogen production, electrons can reduce protons (H⁺) from water to generate hydrogen gas (H₂). andrews.edu

The efficiency of these processes is often limited by the rapid recombination of electron-hole pairs, which releases the absorbed energy as heat or light without performing any chemical work. bohrium.com The catalytic activity of CdSSe is therefore highly dependent on its ability to promote charge separation and transport. Factors such as crystallinity, particle size, and surface chemistry all influence catalytic performance. scispace.com For example, cubic phase CdS has been shown to have better photocatalytic activity for rhodamine B degradation than the hexagonal phase, attributed to its smaller particle size and stronger adsorption capabilities. scispace.com

The active sites in CdSSe photocatalysis are located on the surface of the material where the redox reactions occur. Surface defects, such as sulfur and selenium vacancies, are considered to be key active sites. rsc.orguitm.edu.my These sites can act as traps for charge carriers, localizing them at the surface and making them more available for chemical reactions. rsc.org For example, XPS studies on CdS quantum dots have identified surface Cd sites with sulfur vacancies as electron trap sites that are crucial for trap state emission and, by extension, surface reactivity. rsc.org

Characterizing reaction intermediates during photocatalysis helps to elucidate the degradation pathway. For the degradation of organic dyes and antibiotics using CdS photocatalysts, photogenerated holes and hydroxyl radicals have been identified as the primary reactive species responsible for the breakdown of the pollutants. nih.gov Techniques like mass spectrometry can be used to identify the intermediate breakdown products, providing a detailed picture of the degradation mechanism. nih.gov

Coordination Chemistry of Selanylidenecadmium;sulfanylidenecadmium

Ligand Design and Coordination Modes with Cadmium Centers

The design of ligands and their resulting coordination modes are fundamental to manipulating the properties of selanylidenecadmium;sulfanylidenecadmium. Ligands play a critical role in stabilizing the nanocrystals, preventing aggregation, and passivating surface electronic states which, in turn, influences their optical and electronic properties. wikipedia.orgnih.gov The coordination typically involves Lewis base ligands binding to Lewis acidic cadmium sites on the nanocrystal surface.

Ligands are generally classified into two main types based on their binding formalism: L-type and X-type. nih.gov

L-type ligands are neutral, two-electron donors that form dative bonds with the cadmium centers. Common examples include amines, phosphines, and phosphine (B1218219) oxides like trioctylphosphine (B1581425) oxide (TOPO). wikipedia.orgnih.gov

X-type ligands are anionic ligands that form covalent bonds with the cadmium cations. This class includes carboxylates, phosphonates, and thiolates. wikipedia.orgnih.govacs.org

Studies have shown that the surfaces of these nanocrystals are often terminated by X-type binding of alkylphosphonate ligands to a layer of Cd²⁺ ions, rather than by purely dative interactions. acs.org The design of these ligands involves tailoring both the head group, which coordinates to the cadmium, and the tail group, which provides solubility and steric hindrance. For instance, the length of alkyl chains in phosphonic acid ligands has a profound impact on the shape and dimensions of CdSe nanorods, with shorter ligands promoting more elongated and branched structures. acs.org The dominant binding interaction occurs between oxygen or sulfur atoms in the ligands and cadmium atoms on the nanoparticle surfaces. acs.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the binding mechanisms of various ligands. These studies show that the strength of the ligand interaction depends on the specific crystal facet, the solvent, and the binding mode (e.g., monodentate, bridging). rsc.orgnih.gov For carboxylate ligands, a bridging mode is often the most stable conformation. rsc.orgnih.gov

Table 1: Common Ligands and Their Coordination Characteristics with Cadmium Chalcogenide Centers
Ligand ClassExampleTypeBinding Head GroupKey Role
Phosphonic AcidsOctadecylphosphonic acid (ODPA)X-type-PO(OH)₂Strong binding, controls anisotropic growth acs.org
Carboxylic AcidsOleic AcidX-type-COOHStabilizer, influences optical properties rsc.orgacs.org
AminesDodecylamine (DDA)L-type-NH₂Solubilizing agent, passivates surface traps core.ac.uk
Phosphine OxidesTrioctylphosphine oxide (TOPO)L-type-P=OHigh-temperature solvent and stabilizer wikipedia.org
ThiolsDodecanethiol (DDT)X-type-SHStrong binder, quenches luminescence nih.govrsc.org

Formation and Stability Constants of this compound Coordination Complexes

The formation of coordination complexes on the surface of this compound is an equilibrium process governed by a stability constant (also known as a formation or binding constant). wikipedia.org This constant, Kf or β, is a measure of the strength of the interaction between the cadmium surface sites and the ligands. wikipedia.orgchemguide.co.uk High stability constants indicate the formation of a stable complex. chemguide.co.ukjsscacs.edu.in

Several factors influence the stability of these coordination complexes:

Nature of the Metal Ion: Cadmium (Cd²⁺) is a soft Lewis acid, showing a strong affinity for soft Lewis bases. It forms highly stable complexes with ligands containing soft donor atoms like sulfur, followed by nitrogen and then oxygen (S >> N > O). researchgate.netnih.gov

Basicity of the Ligand: Generally, the stability of the complex increases with the Lewis base strength of the ligand. jsscacs.edu.in

Chelate Effect: Multidentate ligands (chelators) form significantly more stable complexes than an equivalent number of monodentate ligands. This entropy-driven phenomenon, known as the chelate effect, is crucial in designing robust capping layers for CdSSe materials. libretexts.org

While extensive databases of stability constants exist for cadmium(II) with various ligands in solution, specific values for ligand binding to a solid CdSSe surface are less common and are often investigated through computational chemistry. researchgate.net Theoretical calculations can determine the binding energies of different ligands to various facets of CdSe clusters, providing a proxy for stability. acs.org These calculations show that phosphonic acids are among the most strongly bound ligands. acs.org

Table 2: Calculated Binding Energies of Ligands to a Wurtzite Cd₃₃Se₃₃ Cluster
LigandBinding Energy (eV)Preferential Facet
Phosphonic Acid-1.8 to -2.2Sides of nanorods
Carboxylic Acid-1.5 to -1.9Varies
Phosphine Oxide-1.0 to -1.4Varies
Amine-0.8 to -1.2Varies
acs.org

Structural and Spectroscopic Characterization of Coordination Environments

A variety of analytical techniques are employed to characterize the structure and coordination environment of ligands bound to this compound surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for identifying the chemical nature of the organic ligands attached to the nanocrystal surface. acs.org NMR can confirm the presence of specific ligands, such as alkylphosphonates, and help elucidate their binding modes. escholarship.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the nanocrystal surface. It can confirm the presence of elements from the ligands (e.g., P, N, S) and probe the coordination environment by analyzing shifts in core-level binding energies. acs.orgescholarship.orgresearchgate.net

Optical Spectroscopy (Absorption and Photoluminescence): The coordination of ligands directly affects the electronic structure of the CdSSe surface, which is reflected in the material's absorption and photoluminescence (PL) spectra. acs.org Ligands can passivate surface trap states, leading to an increase in PL quantum yield. acs.org Conversely, certain ligands can introduce new electronic states. The type of ligand can tune the absorption and emission spectra, demonstrating control over the optical properties through surface coordination chemistry. acs.orgnih.gov

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the vibrational modes of the ligands and how they are perturbed upon coordination to the cadmium centers. For example, shifts in the C=O stretching frequency in carboxylate ligands can indicate the coordination mode.

Structural characterization often involves X-ray diffraction (XRD) to confirm the crystalline core structure (typically wurtzite or zincblende) and transmission electron microscopy (TEM) to analyze the size and shape of the nanocrystals, which are influenced by the ligand shell. researchgate.netnih.govias.ac.in

Chelation Effects and Macrocyclic Ligand Interactions with Cadmium Chalcogenide Units

The chelate effect describes the enhanced stability of a coordination complex containing a multidentate ligand (a chelator) compared to a complex with analogous monodentate ligands. libretexts.org This effect is primarily entropic in origin; the binding of one chelating ligand releases multiple solvent or other monodentate ligands, leading to an increase in the number of independent particles in the system and thus a favorable positive entropy change. libretexts.org

For cadmium chalcogenide units, this principle is exploited to create highly stable surface passivation. Ligands designed with multiple binding sites (e.g., dithiols, aminocarboxylates) can anchor more strongly to the surface, providing superior stability against ligand exchange and harsh environmental conditions. The stability of complexes generally increases with the number of coordination groups provided by the ligand. nih.gov

The macrocyclic effect provides an additional enhancement in stability beyond the chelate effect. Macrocyclic ligands are pre-organized for binding, meaning they have less conformational freedom to lose upon coordination, resulting in a smaller entropic penalty. libretexts.org While less studied specifically for CdSSe surfaces, macrocyclic ligands with soft donor atoms compatible with Cd(II) are promising candidates for creating exceptionally stable functional materials. The design of novel chelators for large metal ions is an active area of research, with macrocyclic ligands like macropa showing promise for stably binding large ions. nih.gov Given Cd(II)'s flexible coordination geometry, which can range from 4 to 8, it is well-suited to accommodate various chelating and macrocyclic ligand structures. researchgate.netnih.gov

Supramolecular Assembly Driven by Coordination Interactions

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular structures from molecular building blocks. rsc.orgmdpi.com In the context of this compound, this involves using the coordination of ligands on the nanoparticle surface to direct their assembly into larger, ordered architectures. nih.gov

The ligands themselves can be designed as bifunctional linkers. One end of the ligand coordinates to the cadmium center on the nanoparticle, while the other end possesses a functional group capable of participating in a secondary coordination event. This allows the nanoparticles to act as "macromolecular monomers" in a self-assembly process. rsc.org

This approach enables the creation of a wide range of functional materials:

Nanoparticle Dimers and Trimers: By using ligands with specific geometries and coordination sites, nanoparticles can be linked into discrete oligomeric structures.

1D, 2D, and 3D Networks: Polydentate linking ligands can bridge multiple nanoparticles, leading to the formation of extended chains, sheets, or three-dimensional superlattices.

Responsive Materials: If the coordination interaction used for the assembly is reversible, the resulting supramolecular structure can be designed to assemble or disassemble in response to external stimuli such as temperature, solvent polarity, or the presence of competing ligands. nih.gov

The thermodynamic and kinetic control over these coordination events allows for a high degree of precision in the final architecture, making coordination-driven self-assembly a key route to advanced materials based on this compound units. mdpi.commdpi.com

Future Research Directions and Open Questions in Selanylidenecadmium;sulfanylidenecadmium Chemistry

Development of Novel Synthetic Routes with Enhanced Control over Architecture

A primary challenge and ongoing objective in CdSSe chemistry is the development of synthetic protocols that offer precise control over the material's architecture. While methods like solvothermal synthesis and "one-pot" reactions using single-molecule precursors have enabled the creation of various nanostructures, future research is aimed at achieving a higher level of architectural sophistication. nih.govacs.orgpsu.edu The ability to control morphology extends to complex shapes like nanoflowers, branched nanowires, and fractal nanotrees, which can be tuned by adjusting reaction parameters in mixed-solvent systems. nih.govacs.org

Future work will likely move beyond simple zero-dimensional quantum dots and one-dimensional nanorods to more complex, hierarchical, and spatially organized structures. A key open question is how to precisely control the distribution of sulfide (B99878) and selenide (B1212193) ions within a single nanocrystal, creating gradient alloys or spatially segregated domains. Kinetic controlled-growth methods offer a potential pathway, where the timing of precursor injection dictates the final composition and structure. fhsu.edu Another promising avenue is the use of structured media, such as liquid crystals or polymer templates, to guide the self-assembly of CdSSe into ordered superstructures. wikipedia.orgrsc.org In-situ growth techniques within porous matrices also offer a template-assisted approach to fabricating controlled architectures. mdpi.comchemrxiv.org

Table 1: Emerging Synthetic Strategies for Architectural Control

Synthetic Strategy Potential Architectural Control Key Research Question
Multi-step Seeded Growth Creation of multi-shell or anisotropic structures (e.g., dot-in-rod). How can lattice mismatch between layers be managed to create defect-free, complex heterostructures?
Kinetic-Controlled Alloying Precise tuning of the internal compositional gradient (S:Se ratio). What are the thermodynamic versus kinetic factors that govern ion distribution during nanocrystal growth?
Template-Assisted Synthesis Fabrication of ordered arrays and superlattices within porous hosts. mdpi.comchemrxiv.org How can the interface between the CdSSe and the template be engineered to control orientation and properties?

| Solvothermal Mixed-Solvent Methods | Generation of complex hierarchical morphologies like nanoflowers and branched nanowires. nih.govacs.org | What is the specific role of each solvent component in directing the anisotropic growth of different crystal facets? |

Integration into Complex Hybrid Inorganic-Organic Systems for Fundamental Chemical Exploration

The interface between CdSSe and organic molecules is a critical determinant of its properties and functionality. While surface functionalization with ligands is standard practice, the future lies in creating truly integrated hybrid systems where the organic component plays an active electronic or structural role. acs.org The goal is to move beyond simple surface passivation and explore how covalent and non-covalent interactions with bespoke organic molecules can unlock new chemical behaviors.

Research is increasingly focused on designing organic ligands that not only stabilize the nanocrystals but also mediate charge transfer, respond to external stimuli, or direct catalytic activity. For instance, integrating CdSSe with conjugated polymers or photochromic molecules could lead to materials with tunable optoelectronic properties. researchgate.net The use of chiral organic ligands to impart chiroptical properties to the inorganic core is another area of active exploration. nih.gov A significant open question is how the binding geometry and electronic structure of the organic ligand influence the energy landscape and excited-state dynamics of the CdSSe nanocrystal. acs.orgnih.gov Understanding these interactions is key to designing next-generation hybrid materials for sensing, catalysis, and optoelectronics. acs.orgacs.org

Elucidation of Atomic-Scale Reaction Mechanisms under Operando Conditions

A fundamental gap in the understanding of CdSSe chemistry is the lack of a detailed, real-time picture of its formation and transformation. Most characterization is performed post-synthesis, providing only a final snapshot of a dynamic process. The future of mechanistic studies lies in the application of operando and in-situ techniques, which allow researchers to observe chemical reactions as they happen.

Advanced techniques such as in-situ X-ray absorption spectroscopy can provide crucial information on the evolution of local atomic coordination and oxidation states during nucleation, growth, and ion exchange reactions. osti.gov Combining such spectroscopic methods with in-situ transmission electron microscopy could offer direct visualization of particle formation, aggregation, and phase transitions at the atomic scale. A major challenge is to develop reaction cells that can withstand the conditions of colloidal synthesis (high temperatures, organic solvents) while being transparent to the probes used. osti.gov Answering long-standing questions, such as the precise nature of the precursor complexes in solution and the mechanism of monomer addition to a growing nanocrystal, will require these advanced operando approaches. researchgate.net

Advancements in Theoretical Modeling for Complex Selanylidenecadmium;sulfanylidenecadmium Systems

Theoretical and computational modeling is an indispensable tool for understanding the structure-property relationships in CdSSe. While methods like Density Functional Theory (DFT) have been successfully used to investigate the electronic properties of CdSSe alloys, future advancements are needed to tackle the complexity of realistic systems. nih.govchalcogen.ro Current models often focus on relatively small, idealized clusters or bulk materials, sometimes containing only tens of atoms. spiedigitallibrary.orgspiedigitallibrary.org

A major frontier is the development of multi-scale models that can bridge the gap from the quantum mechanical description of a few atoms to the classical behavior of a nanoparticle containing thousands or tens of thousands of atoms. researchgate.net This includes accurately modeling the vast and complex inorganic-organic interface, including the dynamic nature of the ligand shell, which is known to significantly impact electronic properties. aip.org Future theoretical work must also aim to simulate reaction dynamics, providing insights into the energy barriers for nucleation, growth, and phase transformations that complement experimental operando studies. Predicting how the composition (the S to Se ratio) affects band alignment and electronic structure in complex heterostructures remains a key challenge. nih.govlboro.ac.uk

Table 2: Future Challenges in Theoretical Modeling of CdSSe

Modeling Area Current State Future Challenge
System Size Models often limited to tens or hundreds of atoms. spiedigitallibrary.org Accurately simulating nanoparticles with thousands of atoms to capture realistic quantum confinement and surface effects. researchgate.net
Inorganic-Organic Interface Ligands are often simplified or omitted. aip.org Explicitly modeling the dynamic ligand shell and its influence on the electronic structure of the inorganic core.
Reaction Dynamics Primarily static calculations of initial and final states. Simulating the kinetic pathways and transition states of nanocrystal nucleation and growth from precursor molecules.

| Alloy Properties | Bulk or simplified cluster models for compositional effects. nih.govchalcogen.ro | Predicting electronic properties as a function of precise ion distribution within complex, non-uniform alloyed nanostructures. |

Unexplored Reactivity Pathways and Coordination Motifs

The surface chemistry of CdSSe offers a rich and largely unexplored landscape for chemical discovery. Research has traditionally focused on ligand exchange reactions for passivation and solubilization, but the intrinsic reactivity of the surface itself is not well understood. acs.orgnih.gov Studies have shown that CdSe nanocrystals are often non-stoichiometric, with an excess of cadmium on the surface, creating a layer of Lewis acidic sites. wikipedia.orgescholarship.org The reactivity of these sites, as well as the corresponding Lewis basic selenide and sulfide sites, is a key area for future investigation.

Open questions include: Can the surface of CdSSe nanocrystals be used to catalyze organic or inorganic reactions? How does the S/Se ratio at the surface influence its reactivity towards electrophiles and nucleophiles? The coordination chemistry of cadmium is known to be highly flexible, capable of adopting coordination numbers from three to eight, suggesting that the surface atoms of CdSSe could engage in a wide variety of bonding motifs. researchgate.net Future research could explore the coordination of CdSSe surfaces with metal-organic complexes, the formation of novel supramolecular assemblies, and the potential for defect-driven surface chemistry. Investigating the redox activity of surface chalcogenide sites also presents a promising, yet underexplored, research direction. acs.org

Q & A

Q. What are the optimal synthetic routes for selanylidenecadmium and sulfanylidenecadmium, and how can their purity be verified?

  • Methodological Answer : Synthesis typically involves controlled reactions between cadmium precursors (e.g., CdCl₂) and chalcogenide sources (Se or S) under inert atmospheres. For selanylidenecadmium, solvothermal methods using coordinating solvents (e.g., ethylenediamine) at 120–180°C yield higher purity . Purification via recrystallization or vacuum sublimation is recommended. Characterization should include:
  • X-ray Diffraction (XRD) : Confirm crystallinity and phase purity .
  • Energy-Dispersive X-ray Spectroscopy (EDX) : Verify stoichiometry .
  • Nuclear Magnetic Resonance (NMR) : For soluble derivatives, use ¹¹³Cd NMR to assess ligand coordination .

Q. How should researchers design experiments to study the thermal stability of these compounds?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen/argon flow (heating rate: 5–10°C/min). Control variables include particle size (via ball milling) and atmosphere (oxidative vs. inert). Parallel mass spectrometry (MS) can identify gaseous decomposition products. Replicate trials to distinguish intrinsic degradation from experimental artifacts .

Q. What spectroscopic techniques are most effective for characterizing the ligand environment in sulfanylidenecadmium?

  • Methodological Answer :
  • Raman Spectroscopy : Identify S–Cd stretching modes (200–400 cm⁻¹ range) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of Cd (Cd²⁺) and S (S²⁻/S–S bonds) .
  • Extended X-ray Absorption Fine Structure (EXAFS) : Resolve local coordination geometry around Cd centers .

Q. How can researchers ensure reproducibility in synthesizing these compounds across laboratories?

  • Methodological Answer :
  • Document precise reaction conditions (e.g., molar ratios, heating rates, solvent purity).
  • Use standardized characterization protocols (e.g., XRD parameters: Cu-Kα radiation, 2θ range 10–80°).
  • Share raw data (e.g., crystallographic CIF files) in supplementary materials .
  • Cross-validate results with interlaboratory studies .

Q. What safety protocols are essential when handling selanylidenecadmium in laboratory settings?

  • Methodological Answer :
  • Conduct reactions in fume hoods with HEPA filters to mitigate cadmium vapor exposure .
  • Use PPE: nitrile gloves, lab coats, and safety goggles.
  • Dispose of waste via certified heavy-metal disposal services. Regularly monitor air quality for Cd particulate levels .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of selanylidenecadmium, and what are their limitations?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials for Cd. Basis sets like def2-TZVP are recommended for accuracy .
  • Limitations : Bandgap predictions may deviate >0.5 eV from experimental values due to neglect of excitonic effects. Validate with UV-Vis diffuse reflectance spectroscopy .

Q. When encountering contradictory data on the reactivity of sulfanylidenecadmium with halogens, what analytical strategies resolve discrepancies?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under strict atmospheric control (e.g., O₂/H₂O-free glovebox).
  • In Situ Monitoring : Use FT-IR or Raman to track intermediate species during reactions .
  • Statistical Analysis : Apply Tukey’s HSD test to identify outliers in kinetic data .

Q. How can the electronic structure of selanylidenecadmium be correlated with its photocatalytic performance?

  • Methodological Answer :
  • Mott-Schottky Analysis : Measure flat-band potentials to derive band edges .
  • Transient Absorption Spectroscopy : Resolve charge-carrier lifetimes (τ > 1 ns indicates efficient photocatalysis) .
  • Comparative Studies : Benchmark against CdS/CdSe to isolate ligand-specific effects .

Q. What strategies mitigate cadmium leaching during catalytic applications of these compounds?

  • Methodological Answer :
  • Surface Passivation : Coat particles with SiO₂ or carbon layers via chemical vapor deposition (CVD) .
  • Chelating Agents : Introduce EDTA or citrate buffers in reaction media to sequester free Cd²⁺ .
  • Operando XRD : Monitor structural stability during catalysis .

Q. How should researchers address inconsistencies in reported thermodynamic data (e.g., ΔfH°) for these compounds?

  • Methodological Answer :
  • Critical Literature Review : Differentiate between experimental (e.g., calorimetry) and computational data sources .
  • Uncertainty Quantification : Apply error-propagation analysis to reported values (e.g., ±5 kJ/mol for combustion calorimetry) .
  • Collaborative Validation : Propose multi-lab studies using standardized methods (e.g., drop calorimetry) .

Data Presentation Guidelines

  • Tables : Include processed data critical to hypotheses (e.g., lattice parameters from XRD) in the main text. Raw data (e.g., full spectral scans) belong in appendices .
  • Figures : Use error bars for replicate measurements (n ≥ 3). Label axes with units and uncertainties (e.g., "Intensity (a.u.) ± 2σ") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.